6,6-Difluoro-2-azabicyclo[2.2.1]heptane
Description
Significance of Bridged Bicyclic Systems in Chemical Biology and Drug Discovery
Bridged bicyclic systems are molecular architectures characterized by two rings sharing non-adjacent atoms, creating a rigid, three-dimensional structure. This conformational rigidity is a highly desirable feature in drug design. By locking the molecule into a specific shape, the entropic penalty of binding to a biological target is reduced, which can lead to enhanced binding affinity and selectivity.
The defined spatial arrangement of substituents on a bridged bicyclic frame allows for the precise probing of biological receptor binding sites. This "escape from flatland" approach, moving from two-dimensional aromatic rings to three-dimensional saturated structures, can dramatically improve properties such as water solubility and metabolic stability while retaining or even enhancing biological activity. rsc.org Scientists have increasingly sought to replace substituted phenyl rings in bioactive compounds with saturated bioisosteres like bridged bicyclic systems to develop novel, patentable structures with improved pharmacological profiles. rsc.org
These rigid scaffolds are found in a variety of natural products and have been incorporated into numerous synthetic molecules targeting a wide range of diseases, particularly those affecting the central nervous system (CNS). nih.gov Their ability to present functional groups in well-defined orientations makes them valuable for creating potent and selective ligands for various biological targets.
The Role of Fluorine in Enhancing Molecular Properties and Interactions within Medicinal Chemistry
The introduction of fluorine into drug candidates has become a widespread strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's physicochemical and pharmacological profile. mdpi.comchemxyne.com
Key benefits of incorporating fluorine include:
Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can increase the drug's half-life and duration of action. acs.orgtandfonline.com
Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity. chemxyne.comtandfonline.com
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties. acs.org For instance, gem-difluorination has been shown to decrease pKa values and LogP values.
Conformational Control: The judicious placement of fluorine can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to its target. acs.org
The table below summarizes the key properties of fluorine and their impact on drug design.
| Property of Fluorine | Impact in Medicinal Chemistry |
| High Electronegativity | Alters pKa, modulates electronic properties of aromatic rings. acs.org |
| Small van der Waals Radius | Acts as a bioisostere for hydrogen without significant steric clash. tandfonline.com |
| Strong Carbon-Fluorine Bond | Increases metabolic stability by blocking sites of oxidation. acs.org |
| Lipophilicity | Can increase or decrease lipophilicity depending on the molecular context. mdpi.com |
Overview of the 2-Azabicyclo[2.2.1]heptane Scaffold as a Conformationally Constrained Pharmacophore
The 2-azabicyclo[2.2.1]heptane framework, also known as 2-azanorbornane, is a conformationally rigid scaffold that provides a fixed and predictable three-dimensional arrangement for substituents. This structural constraint is highly advantageous in medicinal chemistry as it allows for the precise orientation of pharmacophoric groups, leading to improved binding affinity and selectivity for biological targets.
This scaffold is considered a privileged structure in drug discovery, serving as a rigid analog of other important nitrogen-containing heterocycles like piperidine (B6355638) and proline. Its constrained nature has been exploited in the development of a wide range of biologically active molecules. A notable application is in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. mdpi.com
The nitrogen atom within the bicyclic framework provides a versatile point for functionalization, enabling the synthesis of diverse libraries of derivatives. The synthesis of this scaffold and its derivatives, including fluorinated versions, is an active area of research. For example, the synthesis of 2-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane has been documented. researchgate.net The incorporation of gem-difluoro groups at the 6-position, as in 6,6-difluoro-2-azabicyclo[2.2.1]heptane, combines the benefits of the rigid bicyclic core with the advantageous properties imparted by fluorine, creating a promising platform for the development of novel therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
6,6-difluoro-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)2-4-1-5(6)9-3-4/h4-5,9H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNXKBJSQXDOCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1NC2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277926 | |
| Record name | 6,6-Difluoro-2-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357352-59-0 | |
| Record name | 6,6-Difluoro-2-azabicyclo[2.2.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357352-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Difluoro-2-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 2 Azabicyclo 2.2.1 Heptane Derivatives
Impact of Conformational Rigidity on Ligand-Receptor Interactions
The 2-azabicyclo[2.2.1]heptane framework, also referred to as 2-azanorbornane, is characterized by its conformationally rigid structure. This rigidity is a direct result of its bridged bicyclic nature, which locks the molecule into a strained yet stable conformation, thereby providing a fixed and predictable three-dimensional arrangement of its substituents. In medicinal chemistry, such structural constraint is highly advantageous as it can reduce the entropic penalty associated with the binding of a ligand to its biological target. By pre-organizing the key interacting groups in a conformation favorable for binding, the loss of rotational freedom upon complexation is minimized, which can lead to an increase in binding affinity.
The constrained scaffold of 2-azabicyclo[2.2.1]heptane enhances selectivity in biological interactions. This framework has been effectively utilized as a rigid analogue of more flexible structures like pyrrolidine (B122466) and piperidine (B6355638) in the design of bioactive compounds. researchgate.net For instance, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, modifying the cyanopyrrolidine moiety by incorporating it into a bicyclic system was explored to make that part of the molecule less flexible. nih.gov This strategy aimed to prevent spontaneous intramolecular cyclization, a reaction that leads to inactive diketopiperazines. nih.gov The resulting 2-azabicyclo[2.2.1]heptane-based compounds were found to be potent DPP-4 inhibitors. nih.gov
Furthermore, the rigid scaffold positions functional groups in specific spatial orientations, which is crucial for precise interactions with receptor binding sites. smolecule.com This principle has been applied in the design of ligands for various central nervous system receptors, including cholinergic receptors, where the structural relationship of the scaffold to neuroactive alkaloids is exploited.
Influence of Fluorine Substitution on Molecular Recognition and Binding Affinity
The introduction of fluorine atoms into the 2-azabicyclo[2.2.1]heptane scaffold or its substituents can significantly modulate a compound's physicochemical properties and its interaction with biological targets. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon make it a unique tool for altering properties such as lipophilicity, metabolic stability, and binding affinity.
Fluorination of the bicyclic core can enhance binding affinity through favorable electrostatic interactions or by forming hydrogen bonds. For example, the synthesis of 2-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane has been documented, showcasing the feasibility of incorporating gem-difluoro groups onto the scaffold. researchgate.net While specific biological data for this difluorinated core was not detailed in the provided context, the effects of fluorination on aryl substituents of the scaffold are well-studied, particularly in analogues of epibatidine (B1211577).
In a series of 2-exo-2-(2',3'-disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes, compounds with electron-withdrawing groups, including fluorine, at both the 2'- and 3'-positions of the pyridinyl ring demonstrated affinities at the nAChR similar to that of epibatidine. acs.org Another study noted that introducing a fluorine, chlorine, or bromine atom at the C-6′ position of certain pyridine-based analogues led to a slight (two- to five-fold) enhancement in α4β2 nAChR affinity. uchile.cl The development of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane was pursued with the goal of creating a useful positron emission tomography (PET) ligand for characterizing nAChRs. rti.org
The following table summarizes the binding affinities of some fluorinated and non-fluorinated 2-azabicyclo[2.2.1]heptane derivatives for the α4β2 nicotinic acetylcholine (B1216132) receptor.
| Compound | Substituent | Binding Affinity (Ki, nM) for α4β2 nAChR |
|---|---|---|
| (-)-Epibatidine | 2'-(6-chloro-3-pyridyl) | 0.001 |
| (-)-7-Methyl-2-exo-[3'-(6-fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane ((-)-6c) | 2-exo-[3'-(6-fluoropyridin-2-yl)-5'-pyridinyl] | 0.26 |
| 2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane (2i) | 2-exo-(3'-Amino-2'-chloro-5'-pyridinyl) | 0.001 |
| 2-exo-2-(2',3'-Difluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane | 2-exo-(2',3'-Difluoro-5'-pyridinyl) | Data not available |
Data sourced from multiple studies for comparison. acs.orgnih.gov
Positional Effects of Functional Groups on Biological Activity
The specific placement of functional groups on the 2-azabicyclo[2.2.1]heptane skeleton and its substituents has a profound impact on biological activity. Structure-activity relationship (SAR) studies have demonstrated that even minor changes in the position of a substituent can lead to significant differences in receptor affinity and functional efficacy.
For epibatidine analogues, substitutions on the pyridine (B92270) ring are particularly sensitive to positional changes. It has been observed that while substitutions at the C-6' position are generally well-tolerated or even beneficial for α4β2 affinity, substitutions at any other position on the pyridine ring are typically unfavorable. uchile.cl This highlights a specific spatial requirement for interaction within the receptor's binding pocket.
The position of functional groups directly on the bicyclic scaffold is also critical. For instance, in a series of azabicyclo[2.2.1]heptane-based carboxylic acid derivatives, moving the carboxylic acid group from the C3 position to the C2 position resulted in an 80% reduction in activity, indicating a strict regiochemical requirement for biological function. vulcanchem.com
The table below illustrates the importance of substituent position on the biological activity of 2-azabicyclo[2.2.1]heptane derivatives.
| Scaffold | Substituent Position | Target | Observed Activity |
|---|---|---|---|
| 2-Azabicyclo[2.2.1]heptane | Carboxylic Acid at C3 | Not specified | Active |
| 2-Azabicyclo[2.2.1]heptane | Carboxylic Acid at C2 | Not specified | 80% reduction in activity |
| 2-(Pyridinyl)-7-azabicyclo[2.2.1]heptane | Halogen at C-6' of Pyridine | α4β2 nAChR | Slightly enhanced affinity |
| 2-(Pyridinyl)-7-azabicyclo[2.2.1]heptane | Substituents at other pyridine positions | α4β2 nAChR | Unfavorable for affinity |
Data compiled from SAR studies. uchile.clvulcanchem.com
Stereochemical Considerations in the Design of 2-Azabicyclo[2.2.1]heptane-Based Ligands
The stereochemistry of 2-azabicyclo[2.2.1]heptane derivatives is a critical determinant of their biological activity. The rigid, chiral nature of the scaffold gives rise to multiple stereoisomers, including enantiomers (e.g., (+) vs. (-)) and diastereomers (e.g., exo vs. endo), which can exhibit markedly different affinities and efficacies at their biological targets. google.com
A prominent example is seen in a series of 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivatives developed as ligands for nicotinic acetylcholine receptors. nih.govacs.org Following the resolution of racemic mixtures, the (-)-enantiomers consistently showed substantially greater in vitro binding affinity than their corresponding (+)-enantiomers. nih.govacs.org This enantioselectivity was also observed in vivo, underscoring the importance of absolute configuration for receptor recognition. nih.gov
The relative orientation of substituents on the bicyclic ring, designated as exo or endo, also plays a crucial role. The presence of a chiral center at the 3-position of 2-azabicyclo[2.2.1]heptane results in two possible isomeric structures with exo and endo configurations. nih.gov The specific spatial arrangement of substituents in these diastereomers can lead to different binding modes and interactions within the receptor. For example, in DPP-4 inhibitors based on this scaffold, the precise stereochemistry was refined to enhance potency and selectivity. mdpi.com The amide nitrogen in certain 2-azabicyclo[2.2.1]heptan-3-one derivatives has been shown to be responsible for the retention of stereochemistry in reactions at the C-6 position, highlighting the intrinsic stereochemical influence of the scaffold itself. rsc.org
The following table provides examples of the dramatic differences in biological activity observed between stereoisomers of 2-azabicyclo[2.2.1]heptane derivatives.
| Compound Series | Stereoisomer | Target | Relative Binding Affinity/Activity |
|---|---|---|---|
| 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivatives | (-)-enantiomer | nAChRs | Substantially greater affinity |
| (+)-enantiomer | Lower affinity | ||
| 3-substituted 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors | exo-isomer | DPP-4 | Potent inhibition (e.g., IC50 = 4.3 nM for compound 9a) |
| endo-isomer | Different potency/selectivity profile |
Data illustrates general findings from studies on nAChR ligands and DPP-4 inhibitors. nih.govacs.orgmdpi.com
Applications of 6,6 Difluoro 2 Azabicyclo 2.2.1 Heptane and Its Analogs As Chemical Probes and Building Blocks
Development of Enzyme Inhibitors
The 2-azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into the design of potent enzyme inhibitors, particularly for Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.
Design and Biological Evaluation of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors featuring 2-Azabicyclo[2.2.1]heptane
Researchers have designed and synthesized a series of potent DPP-4 inhibitors by incorporating a 2-azabicyclo[2.2.1]heptane moiety. nih.gov Using molecular modeling methods, compounds featuring a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid structure substituted with the bicyclic amine were developed. nih.gov
One of the most promising compounds from this research is neogliptin, which demonstrated a half-maximal inhibitory concentration (IC50) of 16.8 ± 2.2 nM. nih.gov This potency is significantly greater than that of established DPP-4 inhibitors like vildagliptin (B1682220) and sitagliptin (B1680988). nih.gov Further modifications to the neogliptin structure, specifically the introduction of 1,2,4-oxadiazole (B8745197) substituents, led to the discovery of an even more potent inhibitor, compound 9a, with an IC50 value of 4.3 nM. mdpi.com Notably, this compound also showed high selectivity, as it did not cause significant inhibition of the related enzymes DPP-8 and DPP-9. mdpi.com
| Compound | DPP-4 IC50 (nM) |
|---|---|
| Neogliptin | 16.8 ± 2.2 |
| Compound 9a | 4.3 |
| Vildagliptin | >16.8 |
| Sitagliptin | >16.8 |
Molecular Design Principles for Enzyme Active Site Interactions using Bicyclic Scaffolds
The success of the 2-azabicyclo[2.2.1]heptane scaffold in DPP-4 inhibitors lies in its ability to orient key pharmacophoric elements for optimal interaction with the enzyme's active site. The DPP-4 active site is composed of several subsites, including the S1 and S'2 pockets, which are crucial for substrate and inhibitor binding. nih.gov
Molecular docking studies show that the rigid bicyclic moiety of neogliptin fits into the active site, allowing the trifluorophenyl group to form critical interactions with key amino acid residues. nih.gov The S1 pocket is primarily formed by a catalytic triad (B1167595) (S630, D708, H740) and other residues such as Y631, V656, W659, Y662, Y666, and V711. nih.gov The bicyclic scaffold acts as a rigid anchor, positioning the inhibitor to engage with these residues, mimicking the binding of natural substrates and other potent inhibitors like sitagliptin and vildagliptin. nih.gov
Ligand Design for Neurotransmitter Receptors and Ion Channels
The conformational rigidity of the 2-azabicyclo[2.2.1]heptane framework is also advantageous for designing ligands that can selectively target neurotransmitter receptors and ion channels.
Exploration as Orexin (B13118510) Receptor Antagonists
The 2-azabicyclo[2.2.1]heptane core has been utilized in the development of antagonists for orexin receptors, which are implicated in regulating sleep-wake cycles, anxiety, and addiction. nih.govebi.ac.uk Research has focused on optimizing nonselective dual orexin receptor antagonists (DORAs) into selective orexin-1 receptor (OX1R) antagonists. nih.gov
This optimization effort led to the discovery of JNJ-54717793, a potent and selective OX1R antagonist intended for clinical development. nih.gov The research involved synthesizing a series of substituted azabicyclo[2.2.1]heptanes and evaluating their binding affinities at both human OX1R and OX2R to improve selectivity. For instance, starting from a dual antagonist, modifications were made to enhance affinity for OX1R while reducing it for OX2R, thereby increasing the selectivity ratio. nih.gov
| Compound | Human OX1R Ki (nM) | Human OX2R Ki (nM) | Selectivity (OX2/OX1) |
|---|---|---|---|
| (-)-6 | 1.4 | 14 | 10 |
| (±)-7 (Fluorinated) | 13 | 160 | 12 |
| JNJ-54717793 | Data not publicly available | Data not publicly available | >50-fold target |
Data adapted from research findings. nih.gov
Synthesis and Evaluation as Muscarinic Agonists
Derivatives of 2-azabicyclo[2.2.1]heptane have been synthesized and evaluated as muscarinic agonists, which are compounds that activate muscarinic acetylcholine (B1216132) receptors. A study focused on creating ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol and determining their binding affinities at various muscarinic receptor subtypes. nih.gov
Six potential muscarinic agonists with acetoxy groups at the C5 or C6 position were synthesized. These compounds generally did not show significant selectivity among the receptor subtypes tested, with affinities ranging from 6.63 x 10⁻⁶ M to 4.76 x 10⁻⁵ M. nih.gov The most efficacious partial agonist identified in this series was exo-2-Methyl-5-acetoxy-2-azabicyclo[2.2.1]heptane. nih.gov In contrast, antagonist derivatives with a 2,2-diphenylpropionate side chain showed much higher potency, with the 5-endo substituted compound being the most potent, exhibiting affinities between 4.23 x 10⁻¹⁰ M and 1.18 x 10⁻⁹ M. nih.gov
| Compound Class (Agonists) | Receptor Target | Binding Affinity Range (M) |
|---|---|---|
| C5/C6 Acetoxy derivatives | Rat Heart | 6.63 x 10⁻⁶ to 4.76 x 10⁻⁵ |
| Rat Brain | ||
| m1-transfected CHO cells | ||
| m3-transfected CHO cells |
Data adapted from research findings. nih.gov
Development as Analogs of Known Bioactive Compounds (e.g., Epibatidine)
The 2-azabicyclo[2.2.1]heptane system is a key structural component in the synthesis of analogs of epibatidine (B1211577). le.ac.uknih.gov Epibatidine is a natural alkaloid known for its potent analgesic properties, which stem from its high affinity for nicotinic acetylcholine receptors. However, its therapeutic use is precluded by high toxicity. le.ac.uk Consequently, extensive research has been dedicated to creating analogs that retain the analgesic effects while reducing toxicity. le.ac.uk
The rigid 2-azabicyclo[2.2.1]heptane scaffold serves as an excellent starting point for these analogs. nih.govacs.org Research efforts include the synthesis of fluorinated analogs, which directly relates to the 6,6-difluoro-2-azabicyclo[2.2.1]heptane structure. The synthesis of such fluorinated compounds has been explored using nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST). le.ac.uk By modifying the substitution pattern on the bicyclic ring, researchers aim to modulate the compound's binding affinity and selectivity for different nicotinic receptor subtypes, thereby separating the therapeutic effects from the toxic ones. rsc.org
Conformationally Restricted Nicotine (B1678760) Analogs Utilizing Related Azabicyclic Scaffolds
The development of conformationally restricted analogs of nicotine has been a significant area of research aimed at understanding the structural requirements for binding to nicotinic acetylcholine receptors (nAChRs) and for developing subtype-selective ligands. nih.govresearchgate.net The inherent flexibility of the nicotine molecule, arising from the rotation around the bond connecting the pyridine (B92270) and pyrrolidine (B122466) rings, allows it to adopt multiple conformations, not all of which are active at its target receptors. By incorporating the pyrrolidine ring of nicotine into a rigid bicyclic system, such as the 2-azabicyclo[2.2.1]heptane scaffold, the number of accessible conformations is significantly reduced. This approach can lead to compounds with enhanced affinity and selectivity for specific nAChR subtypes. nih.gov
While direct studies on this compound as a nicotine analog are not extensively documented, the introduction of gem-difluoro groups is a common strategy in medicinal chemistry to alter molecular properties. The strong electron-withdrawing nature of fluorine can influence the basicity of the nearby nitrogen atom, potentially affecting its interaction with the receptor. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, and the increased metabolic stability associated with fluorination could be advantageous for developing drug candidates.
A variety of conformationally restricted nicotine analogs have been synthesized by linking the pyridine and pyrrolidine moieties with a short carbon chain. nih.gov These modifications aim to "freeze" the conformation of the molecule into a bioactive form, which can enhance its binding affinity and specificity. researchgate.net
Computational and Theoretical Studies on 6,6 Difluoro 2 Azabicyclo 2.2.1 Heptane Systems
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are essential computational tools for predicting the binding affinity and interaction patterns between a ligand, such as a derivative of 6,6-difluoro-2-azabicyclo[2.2.1]heptane, and a biological target. pomics.comrjeid.com These methods are critical in drug discovery for designing potent and selective inhibitors. jmchemsci.com The rigid bicyclic scaffold of the 2-azabicyclo[2.2.1]heptane system provides a structurally constrained framework that can be advantageous for fitting into specific receptor binding pockets. nih.gov
In these simulations, the three-dimensional structure of the target protein is docked with the ligand to identify the most favorable binding modes and to quantify the strength of the interaction, often expressed as binding energy. pomics.com For instance, studies on structurally related bridged piperidine (B6355638) analogues have utilized molecular modeling to understand their interactions with receptors like the P2Y14 receptor. nih.gov Such studies often rely on homology models when experimental crystal structures are unavailable. nih.gov The process involves generating multiple conformations of the ligand and positioning them within the active site of the target, followed by a scoring function to rank the potential poses. jmchemsci.com
Key interactions typically analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the target protein. The introduction of the gem-difluoro group at the C6 position can significantly influence these interactions by altering the local electronic environment and participating in hydrogen bonding or other dipole-based interactions.
Table 1: Common Software and Methods in Molecular Docking Studies
| Method/Software | Application | Reference |
|---|---|---|
| AutoDock | A suite of automated docking tools used to predict how small molecules bind to a receptor of known 3D structure. | jmchemsci.com |
| Molecular Operating Environment (MOE) | An integrated software platform used for predicting 3D structures of proteins and performing docking simulations. | pomics.com |
| AMBER Force Field | A set of parameters used in molecular dynamics simulations to calculate the potential energy of a system of atoms. | nih.gov |
| MM-PBSA | (Molecular Mechanics Poisson-Boltzmann Surface Area) A method to calculate the free energy of binding of a ligand to a protein. | nih.gov |
Conformational Analysis of Bridged Azabicyclic Systems
The conformational landscape of bridged azabicyclic systems like 2-azabicyclo[2.2.1]heptane is significantly restricted due to the inherent rigidity of the bicyclic framework. This rigidity is a key feature that medicinal chemists exploit to reduce the entropic penalty of binding to a biological target. Unlike flexible acyclic molecules, these systems have a limited number of accessible low-energy conformations.
The introduction of substituents, such as the gem-difluoro group at the C6 position, can further influence the molecule's preferred geometry. Fluorine substitution is known to have a profound impact on molecular conformation. nih.gov While the bicyclic core is rigid, subtle changes in bond lengths, bond angles, and torsional angles around the substituent can occur. Conformational analysis, often performed using NMR spectroscopy and computational methods, helps to elucidate the most stable spatial arrangements. eurekaselect.com For example, low-temperature ¹³C NMR spectroscopy is a powerful technique for studying the conformational dynamics of these systems, including processes like nitrogen inversion.
Computational studies on related fluorinated bicyclic compounds have explored stereoelectronic interactions that dictate conformational preferences. beilstein-journals.org The presence of the two fluorine atoms at C6 can introduce specific intramolecular interactions and stereoelectronic effects, such as the gauche effect, which may stabilize certain conformations over others. nih.gov
| Nitrogen Inversion | The nitrogen atom can invert its pyramidal geometry, leading to different invertomers. | Can be a dynamic process with a measurable energy barrier. rsc.org |
Quantum Chemical Calculations to Elucidate Electronic Effects
Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, provide deep insights into the electronic structure of molecules like this compound. These calculations are crucial for understanding properties that are governed by electron distribution, including reactivity and intermolecular interactions.
Nitrogen Inversion Barriers: A key feature of azabicyclic systems is the energy barrier to nitrogen inversion, where the nitrogen atom and its substituents pass through a planar transition state. researchgate.net This barrier is influenced by both angle strain and torsional strain within the bicyclic system. In constrained systems like 2-azabicyclo[2.2.1]heptane, the inversion barriers are typically higher than in acyclic amines. rsc.org Quantum chemical calculations can accurately predict these barriers. Natural Bond Orbital (NBO) analysis has shown that the barrier height is strongly determined by the energy of the sigma-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. researchgate.net
Fluorine Effects: The substitution of two hydrogen atoms with fluorine at the C6 position introduces significant electronic effects. nih.gov Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (σI). nih.govnih.gov This effect can polarize the C-F bonds and influence the electron density across the entire molecular framework. This redistribution of electron density can impact the basicity of the nitrogen atom and the molecule's ability to engage in hydrogen bonding. While the C-F bond is very strong and generally considered stable, the electronic perturbations it causes are significant for molecular recognition and metabolic stability. nih.gov The gem-difluoro group is generally less reactive in SN2 reactions compared to monofluorinated alkyl groups. nih.gov
Table 3: Calculated Electronic Properties of Related Azabicyclic Systems
| Property | System Studied | Method | Finding | Reference |
|---|---|---|---|---|
| Nitrogen Inversion Barrier | N-chloro-2-azabicyclo[2.2.1]hept-5-ene | Low-temperature ¹H NMR | Barrier of ~14.8 kcal/mol (endo→exo). | rsc.org |
| Nitrogen Inversion Barrier | Various N-bridged bicyclic amines | MP2/6-31G* & NBO analysis | Barriers are determined by the Cα-N-Cα tripyramid geometry and associated orbital energies. | researchgate.net |
| Inductive Effect | Fluorinated dibenzotetraaza-annulenes | DFT | Fluorine's strong negative inductive effect pulls electron density from the ring system to the periphery. | nih.gov |
Reaction Mechanism Studies in Azabicyclo[2.2.1]heptane Synthesis
The synthesis of the 2-azabicyclo[2.2.1]heptane core is achieved through various chemical transformations, and understanding the mechanisms of these reactions is crucial for optimizing yields and controlling stereochemistry.
One of the most common methods for constructing this bicyclic system is the aza-Diels-Alder reaction, a [4+2] cycloaddition between a diene (like cyclopentadiene) and a nitrogen-containing dienophile (an imine). This reaction is a direct and efficient route to the 2-azabicyclo[2.2.1]hept-5-ene skeleton.
Another modern approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which allows for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org This method provides access to highly functionalized derivatives.
Ring-rearrangement reactions are also employed. For example, studies have shown that 2-azabicyclo[2.2.1]heptane derivatives can be rearranged to the 2-azabicyclo[3.2.1]octane system. The proposed mechanism involves the activation of a primary alcohol, followed by an intramolecular nucleophilic attack by the nitrogen to form a strained aziridinium (B1262131) intermediate. This intermediate is then opened regioselectively by a nucleophile, leading to the ring-expanded product. rsc.org
Furthermore, enantioselective syntheses have been developed using chiral Brønsted acid-catalyzed ring-opening of meso-epoxides, which proceeds via desymmetrization to yield highly functionalized 2-azabicyclo[2.2.1]heptane derivatives with excellent enantioselectivity. acs.org
Table 4: Overview of Synthetic Mechanisms for the 2-Azabicyclo[2.2.1]heptane Scaffold
| Reaction Type | Key Reactants | Catalyst/Reagent | Mechanistic Feature | Reference |
|---|---|---|---|---|
| Aza-Diels-Alder | Cyclopentadiene (B3395910), Imine | Lewis Acid (often) | [4+2] cycloaddition | |
| Aminoacyloxylation | Cyclopentene (B43876), N-protected amine | Palladium catalyst | Palladium-catalyzed intramolecular cyclization | rsc.org |
| Ring-Opening | meso-Epoxide, Amine | Chiral Brønsted Acid | Desymmetrization of epoxide | acs.org |
| Rearrangement | 2-azabicyclo[2.2.1]heptane derivative | Mitsunobu reagents or Sulfonyl chloride/base | Formation and opening of an aziridinium intermediate | rsc.org |
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Methodologies for Difluorinated Azabicyclics
The synthesis of complex molecular architectures like 6,6-Difluoro-2-azabicyclo[2.2.1]heptane presents considerable challenges. However, emerging synthetic strategies are paving the way for more efficient and versatile access to these and other difluorinated azabicyclic compounds. Future research in this area is focused on several key fronts:
Asymmetric Synthesis: The development of catalytic asymmetric methods is crucial for producing enantiomerically pure this compound derivatives. Chiral ligands and catalysts can be employed to control the stereochemistry of key bond-forming reactions, leading to the selective synthesis of desired stereoisomers. This is of paramount importance as the biological activity of chiral molecules is often stereospecific. For instance, asymmetric synthesis has been successfully applied to the creation of conformationally constrained 4-hydroxyprolines with a 7-azabicyclo[2.2.1]heptane ring system. unirioja.es
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds and for the synthesis of complex fluorinated molecules. mdpi.com This methodology allows for mild reaction conditions and high functional group tolerance, making it an attractive approach for the late-stage fluorination of complex intermediates in the synthesis of this compound analogs.
Continuous Flow Chemistry: Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction efficiency. nih.govmtak.hu The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow setup can be particularly beneficial for challenging fluorination reactions. This technology holds the potential to enable the large-scale and cost-effective production of this compound and its derivatives.
| Synthetic Methodology | Key Advantages | Potential Impact on this compound Synthesis |
| Asymmetric Synthesis | Access to enantiomerically pure compounds | Development of stereospecific therapeutics with improved efficacy and reduced side effects. unirioja.es |
| Photocatalysis | Mild reaction conditions, high functional group tolerance | Enables late-stage fluorination and the synthesis of a wider range of derivatives. mdpi.com |
| Continuous Flow Chemistry | Improved safety, scalability, and efficiency | Facilitates large-scale production for preclinical and clinical studies. nih.govmtak.hu |
Exploration of New Biological Targets for this compound Derivatives
The rigid bicyclic structure of this compound makes it an attractive scaffold for targeting a variety of biological macromolecules. The fluorine atoms can modulate the compound's electronics and lipophilicity, potentially leading to enhanced binding affinity and selectivity for specific protein targets.
Neurodegenerative Diseases: The 2-azabicyclo[2.2.1]heptane framework is a known privileged scaffold for central nervous system (CNS) targets. Derivatives of the related compound 7,7-Difluoro-2-azabicyclo[4.1.0]heptane have shown neuroprotective effects in models of Alzheimer's disease. Future research will likely focus on synthesizing and screening libraries of this compound derivatives to identify novel modulators of targets implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Oncology: The unique three-dimensional shape of bicyclic scaffolds can be exploited to target protein-protein interactions that are often dysregulated in cancer. For instance, 3,6-diazabicyclo[3.3.1]heptanes have been shown to induce apoptosis and arrest the cell cycle in prostate cancer cells. nih.gov The exploration of this compound derivatives as inhibitors of cancer-related targets represents a promising avenue for the development of new anti-cancer agents. In vivo studies with PQR620, a compound containing a difluoromethyl group, have demonstrated significant inhibition of tumor growth in an ovarian carcinoma mouse xenograft model. acs.org
Chemoproteomics for Target Identification: A key challenge in drug discovery is the identification of the specific biological targets of a bioactive compound. Chemoproteomic approaches, which utilize chemical probes to identify protein interactions in a cellular context, can be a powerful tool for deconvoluting the mechanism of action of this compound derivatives. nih.govnih.gov This knowledge is essential for optimizing lead compounds and understanding their potential therapeutic applications and off-target effects.
| Therapeutic Area | Potential Biological Targets | Rationale |
| Neurodegenerative Diseases | Receptors and enzymes in the CNS | The azabicyclo[2.2.1]heptane scaffold is a CNS-privileged structure. |
| Oncology | Protein-protein interactions, kinases | The rigid scaffold can disrupt protein complexes crucial for cancer cell survival. nih.govacs.org |
| Infectious Diseases | Viral or bacterial enzymes | The unique chemical space occupied by this scaffold may lead to the discovery of novel antimicrobial agents. |
Advanced Computational Techniques for Rational Design of Bicyclic Systems
Computational chemistry plays an increasingly vital role in modern drug discovery, enabling the rational design of molecules with desired properties. For a scaffold like this compound, these techniques can accelerate the discovery and optimization of new drug candidates.
Quantum Mechanical Studies: Quantum mechanics (QM) provides a highly accurate description of molecular properties and interactions. QM calculations can be used to understand the effects of gem-difluorination on the electronic structure, conformation, and reactivity of the 2-azabicyclo[2.2.1]heptane scaffold. nih.gov This fundamental understanding can guide the design of analogs with improved target engagement and metabolic stability.
| Computational Technique | Application in Drug Design | Relevance to this compound |
| AI-Driven De Novo Design | Generation of novel molecular structures with desired properties. | Design of new derivatives with enhanced potency and selectivity. nih.gov |
| Quantum Mechanics | Understanding electronic effects and reaction mechanisms. | Elucidating the impact of fluorine substitution on molecular properties. nih.gov |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of ligand-protein complexes. | Predicting binding modes and affinities of derivatives to their biological targets. |
Integration with Combinatorial Chemistry and High-Throughput Screening for Scaffold Optimization
To fully explore the therapeutic potential of the this compound scaffold, it is essential to synthesize and screen a large and diverse library of its derivatives. The integration of combinatorial chemistry with high-throughput screening (HTS) provides a powerful platform for rapid scaffold optimization.
Solid-Phase Synthesis: Solid-phase synthesis allows for the efficient and parallel synthesis of large numbers of compounds. mdpi.com By attaching the this compound core to a solid support, a wide variety of building blocks can be readily introduced at different positions of the scaffold, leading to the generation of a diverse chemical library.
High-Throughput Screening (HTS): HTS enables the rapid screening of large compound libraries against a specific biological target or in a phenotypic assay. nih.gov The development of miniaturized and automated HTS platforms allows for the efficient identification of "hit" compounds from a library of this compound derivatives. These hits can then be further optimized to develop potent and selective drug candidates. Ultra-high-throughput screening (UHTS) further accelerates this process, allowing for the evaluation of massive compound collections in a short period. nih.gov
| Technology | Role in Scaffold Optimization | Application to this compound |
| Solid-Phase Synthesis | Efficient generation of diverse compound libraries. | Rapid creation of a library of derivatives for screening. mdpi.com |
| High-Throughput Screening (HTS) | Rapid identification of active compounds from large libraries. | Discovery of initial "hits" with desired biological activity. nih.gov |
| Ultra-High-Throughput Screening (UHTS) | Massive-scale screening for lead discovery. | Accelerated identification of promising drug candidates from extensive libraries. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 6,6-Difluoro-2-azabicyclo[2.2.1]heptane and its derivatives?
- Methodology :
- Hydrogenation : Reduction of unsaturated precursors (e.g., N-benzyl-2-azabicyclo[2.2.1]hept-5-ene) using 10% Pd/C under hydrogen gas in methanol yields saturated bicyclic structures .
- Functionalization : Fluorination can be achieved via halogen-exchange reactions (e.g., using DAST or other fluorinating agents, though specifics are not detailed in the evidence).
- Protection/Deprotection : Boc-protected intermediates (e.g., tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate) are used to stabilize reactive amines during synthesis .
Q. How is stereochemical purity validated in this compound derivatives?
- Methodology :
- NMR Spectroscopy : H and C NMR are critical for confirming stereochemistry. For example, diastereomeric protons in N-benzyl-2-azabicyclo[2.2.1]heptane derivatives show distinct splitting patterns .
- Chiral HPLC : Separates enantiomers using chiral stationary phases, though specific conditions are not provided in the evidence.
Advanced Research Questions
Q. What structural factors contribute to the hydrolytic stability of this compound-based amides?
- Methodology :
- Kinetic Studies : Under pseudo-first-order conditions (70°C, NaOD in methanol/1,4-dioxane), bicyclic amides (e.g., 7-azabicyclo[2.2.1]heptane amides) exhibit resistance to base-catalyzed hydrolysis due to steric hindrance and pyramidal nitrogen geometry .
- DFT Calculations : Gibbs free energies of activation for hydroxide attack on the carbonyl group correlate with experimental reactivity trends (e.g., bridgehead substitution reduces hydrolysis rates) .
Q. How can computational modeling optimize reaction pathways for functionalizing this compound?
- Methodology :
- Transition State Analysis : DFT studies predict regioselectivity in fluorination or nucleophilic substitution by analyzing charge distribution and orbital interactions .
- Solvent Effects : Simulations of solvent polarity (e.g., methanol vs. 1,4-dioxane) guide choice of reaction conditions to stabilize intermediates .
Q. What are the challenges in scaling up enantioselective syntheses of this compound?
- Methodology :
- Catalyst Optimization : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) improves enantiomeric excess but requires rigorous control of temperature and pressure .
- Byproduct Management : Side reactions during deprotection (e.g., Boc removal with HCl) must be monitored via LC-MS to avoid racemization .
Contradictions and Open Questions
- Hydrolysis Resistance : shows that 7-azabicyclo[2.2.1]heptane amides resist hydrolysis, but similar stability in 6,6-difluoro analogs is not explicitly confirmed. Further kinetic studies are needed .
- Stereoselective Fluorination : While fluorination methods are implied (e.g., via DAST), no direct evidence details regioselectivity or enantiocontrol for the 6,6-difluoro motif.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
